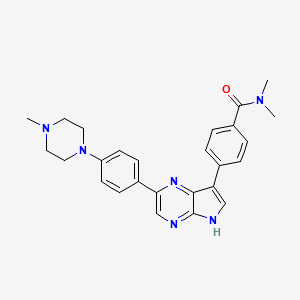
Hpk1-IN-17
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hematopoietic progenitor kinase 1 inhibitor 17 (Hpk1-IN-17) is a novel small molecule inhibitor targeting hematopoietic progenitor kinase 1. Hematopoietic progenitor kinase 1 is a member of the mitogen-activated protein kinase kinase kinase kinase family and plays a crucial role in regulating immune cell signaling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hematopoietic progenitor kinase 1 inhibitor 17 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions.
Industrial Production Methods
Industrial production of Hematopoietic progenitor kinase 1 inhibitor 17 involves optimizing the synthetic route for large-scale synthesis. This includes the use of high-yielding reactions, cost-effective reagents, and efficient purification techniques. The process is designed to ensure the consistent production of high-purity Hematopoietic progenitor kinase 1 inhibitor 17 suitable for pharmaceutical applications .
化学反応の分析
Types of Reactions
Hematopoietic progenitor kinase 1 inhibitor 17 undergoes various chemical reactions, including:
Oxidation: Hematopoietic progenitor kinase 1 inhibitor 17 can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within Hematopoietic progenitor kinase 1 inhibitor 17.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce or modify functional groups on the Hematopoietic progenitor kinase 1 inhibitor 17 molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles are employed under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .
科学的研究の応用
Hematopoietic progenitor kinase 1 inhibitor 17 has a wide range of scientific research applications, including:
Cancer Immunotherapy: Hematopoietic progenitor kinase 1 inhibitor 17 enhances T-cell activation and antitumor immunity, making it a promising candidate for cancer immunotherapy
Drug Development: Hematopoietic progenitor kinase 1 inhibitor 17 serves as a lead compound for developing new drugs targeting hematopoietic progenitor kinase 1 and related pathways.
作用機序
Hematopoietic progenitor kinase 1 inhibitor 17 exerts its effects by selectively inhibiting the kinase activity of hematopoietic progenitor kinase 1. This inhibition disrupts the negative regulation of T-cell receptor signaling, leading to enhanced T-cell activation and immune responses. The molecular targets include the linker of activated T cells and associated downstream signaling molecules, such as Src homology 2 domain containing leukocyte protein of 76 kDa and phospholipase Cγ1 .
類似化合物との比較
Hematopoietic progenitor kinase 1 inhibitor 17 is compared with other hematopoietic progenitor kinase 1 inhibitors, such as:
Compound M074-2865: Similar binding mode to hematopoietic progenitor kinase 1 inhibitor 17 but with different potency and selectivity.
Isoindolone Compounds: Novel inhibitors with distinct structural features and biological activities.
Hematopoietic progenitor kinase 1 inhibitor 17 stands out due to its unique combination of potency, selectivity, and favorable pharmacokinetic properties, making it a valuable tool in cancer immunotherapy research .
特性
分子式 |
C26H28N6O |
|---|---|
分子量 |
440.5 g/mol |
IUPAC名 |
N,N-dimethyl-4-[2-[4-(4-methylpiperazin-1-yl)phenyl]-5H-pyrrolo[2,3-b]pyrazin-7-yl]benzamide |
InChI |
InChI=1S/C26H28N6O/c1-30(2)26(33)20-6-4-18(5-7-20)22-16-27-25-24(22)29-23(17-28-25)19-8-10-21(11-9-19)32-14-12-31(3)13-15-32/h4-11,16-17H,12-15H2,1-3H3,(H,27,28) |
InChIキー |
UGFRQKYVEWFPGO-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=CN=C4C(=N3)C(=CN4)C5=CC=C(C=C5)C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















